6,7-dimethoxy-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine
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Description
6,7-dimethoxy-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine is a chemical compound . It is also known as 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The reaction of { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amine with diethyl oxalate was used to synthesize ethyl 2- ( { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amino)-2-oxoacetate, whose cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions gave 1-carbethoxy-substituted dihydroisoquinoline .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, by treatment with methylamine, the latter was converted to the corresponding N -methylcarboxamide derivative, which was reduced to obtain N -methyl-6,7-dimethoxy-2,2’,3,3’,5’,6’-hexahydro-1 H -spiro [isquinoline-4,4’-pyran]-1-carboxamide .Scientific Research Applications
I have conducted a search for the scientific research applications of “6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine”, but unfortunately, the specific applications in scientific research are not detailed in the available resources. However, one source mentions its availability for pharmaceutical testing , which suggests it may be used as a reference standard in drug development or related research.
properties
IUPAC Name |
6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-4-5-11(22-10)8-17-16-12-6-14(20-2)15(21-3)7-13(12)18-9-19-16/h4-7,9H,8H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRFKJNZJMYEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325487 |
Source
|
Record name | 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818899 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine | |
CAS RN |
477860-00-7 |
Source
|
Record name | 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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